molecular formula C8H4F6O B14570108 2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene CAS No. 61238-09-3

2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene

Cat. No.: B14570108
CAS No.: 61238-09-3
M. Wt: 230.11 g/mol
InChI Key: WPNFCDASQDBOFY-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene is a unique and highly strained bicyclic compound. It features two trifluoromethyl groups and an oxygen atom within its bicyclic structure, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of 2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene typically involves the valence isomerization of cyclohepta-1,3,5-triene derivatives. This process can be influenced by the presence of heteroatoms such as oxygen, sulfur, or nitrogen, which can stabilize the resulting bicyclic structure . Industrial production methods may involve the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding epoxides or ketones, while reduction could yield alcohols or alkanes .

Scientific Research Applications

This compound has several scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a model compound to study valence isomerization and the effects of fluorine substitution on stability and reactivity . In biology and medicine, it may be investigated for its potential as a pharmacophore or as a building block for drug design. Industrial applications could include its use as a precursor for the synthesis of more complex fluorinated compounds .

Mechanism of Action

The mechanism by which 2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene exerts its effects involves the stabilization of its highly strained bicyclic structure through the presence of trifluoromethyl groups and an oxygen atom. These substituents can influence the electronic properties and reactivity of the compound, making it a valuable tool for studying reaction mechanisms and molecular interactions .

Comparison with Similar Compounds

Similar compounds to 2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene include other bicyclic systems such as bicyclo[4.1.0]hepta-2,4-diene and its heteroelement analogues. These compounds share a similar core structure but differ in the presence of various substituents, which can significantly impact their stability and reactivity .

Properties

CAS No.

61238-09-3

Molecular Formula

C8H4F6O

Molecular Weight

230.11 g/mol

IUPAC Name

2,5-bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene

InChI

InChI=1S/C8H4F6O/c9-7(10,11)3-1-2-4(8(12,13)14)6-5(3)15-6/h1-2,5-6H

InChI Key

WPNFCDASQDBOFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2C(O2)C(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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